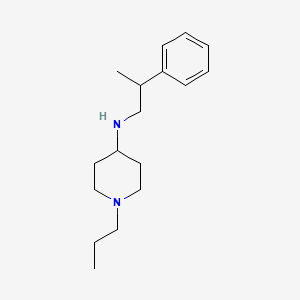![molecular formula C15H16N2O6 B5128848 Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B5128848.png)
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with succinic anhydride to form an intermediate, which is then reacted with methyl 2-methoxy-2-oxoacetate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
Uniqueness
Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific structural features, such as the combination of a benzoate ester with a pyrrolidinone ring and an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4-[3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-22-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(4-6-10)15(21)23-2/h3-6,11,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUCXCCXDIVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B5128785.png)
![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)
![methyl 3-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B5128808.png)

![Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate](/img/structure/B5128834.png)

![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile](/img/structure/B5128859.png)
![2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine](/img/structure/B5128864.png)

![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![Propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate](/img/structure/B5128878.png)
![2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5128892.png)

